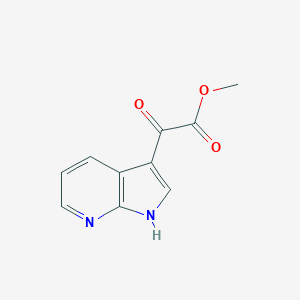

Methyl 7-azaindole-3-glyoxylate

Übersicht

Beschreibung

Die Verbindung 3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxim (häufig als MMDPPO bezeichnet) ist ein analytischer Referenzstandard, der als Amphetamin eingestuft wird. Es ist ein Zwischenprodukt bei der Synthese von 3,4-Methylendioxyamphetamin (MDA) und wird hauptsächlich in Forschung und forensischen Anwendungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxim beinhaltet die Reaktion von 3,4-Methylendioxyphenylpropanal mit Hydroxylaminhydrochlorid in Gegenwart einer Base. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei die Base die Bildung der Oximgruppe begünstigt .

Industrielle Produktionsmethoden

Das Verfahren würde wahrscheinlich die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxim unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Oximgruppe kann oxidiert werden, um entsprechende Nitrosoverbindungen zu bilden.

Reduktion: Die Oximgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Halogene oder Nitrierungsmittel unter sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitrosoverbindungen.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Methyl 7-azaindole-3-glyoxylate is characterized by the presence of a glyoxylate group attached to the 7-azaindole framework. The synthesis typically involves:

- Condensation Reactions : The compound can be synthesized through the reaction of 7-azaindole derivatives with glyoxylic acid or its esters.

- Palladium-Catalyzed Reactions : These methods allow for the formation of various derivatives that exhibit potential biological activities.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-negative bacteria .

Anticancer Activity

The compound has been extensively studied for its role as a kinase inhibitor, which is crucial in cancer therapy. It has shown effective inhibitory concentrations against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves binding to the ATP-binding site of kinases, disrupting their function and inhibiting cellular proliferation .

Study on Kinase Inhibition

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of methyl 7-azaindole derivatives as kinase inhibitors. The findings indicated that modifications to the azaindole framework could enhance selectivity and potency against specific kinases, paving the way for developing targeted cancer therapies .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results confirmed its efficacy, particularly against Pseudomonas aeruginosa, with implications for developing new antibiotics to combat resistant strains .

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxime involves its role as an intermediate in the synthesis of 3,4-methylenedioxyamphetamine. It interacts with various molecular targets and pathways, including the serotonin and dopamine systems. The compound’s effects are mediated through its conversion to active metabolites that influence neurotransmitter release and reuptake .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Methylendioxyamphetamin (MDA): Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen und pharmakologischen Eigenschaften.

3,4-Methylendioxy-N-methylamphetamin (MDMA): Eine weitere strukturell verwandte Verbindung mit unterschiedlichen psychoaktiven Wirkungen.

3-(1,3-Benzodioxol-5-yl)-2-methylpropanamid (MMDPPA): Ein Vorläufer bei der Synthese von MDA.

Einzigartigkeit

3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxim ist einzigartig in seiner Rolle als Zwischenprodukt bei der Synthese von 3,4-Methylendioxyamphetamin. Seine spezifischen strukturellen Merkmale, wie die Oximgruppe, unterscheiden es von anderen verwandten Verbindungen und tragen zu seiner einzigartigen chemischen Reaktivität und Anwendungen bei .

Biologische Aktivität

Methyl 7-azaindole-3-glyoxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, supported by relevant data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of 7-azaindole derivatives with glyoxylic acid or its esters. The following methods have been reported:

- Palladium-Catalyzed Reactions : Utilization of palladium-catalyzed cross-coupling reactions to form various derivatives.

- Condensation Reactions : Direct condensation with acetamides has also been explored, leading to a variety of substituted compounds with potential biological activities .

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound has shown potent activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM for certain derivatives .

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

2.2 Anticancer Activity

Research indicates that this compound and its analogs possess anticancer properties:

- Cell Lines Tested : Various studies have evaluated the cytotoxic effects on cancer cell lines, including Colo205 and Colo320, demonstrating selective toxicity towards cancer cells while sparing normal fibroblasts .

| Cell Line | IC50 (µM) |

|---|---|

| Colo205 | Varies |

| Colo320 | Varies |

| Normal MRC-5 Fibroblasts | No significant toxicity |

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Key Substituents : Modifications at positions 1, 3, and 5 of the azaindole ring significantly influence activity.

- Binding Interactions : Molecular docking studies reveal that the compound interacts with key residues in target proteins like DNA gyrase and various kinases, which are crucial for its antibacterial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several azaindole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of both clinical strains and reference strains of bacteria, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against a panel of cancer cell lines. The findings suggested that specific modifications to the azaindole structure enhanced selectivity for cancer cells while maintaining low toxicity towards normal cells.

Eigenschaften

IUPAC Name |

methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGPNHJNIRDJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421746 | |

| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357263-49-1 | |

| Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.